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Compound of Interest

1-(5-Bromo-2-
Compound Name: _
nitrophenyl)ethanone

Cat. No.: B1281013

Anwendungs- und Protokollhinweise: Derivatisierung der Ketongruppe in 1-(5-Brom-2-
nitrophenyl)ethanon

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle fir die chemische
Modifikation der Ketongruppe des vielseitigen Synthesebausteins 1-(5-Brom-2-
nitrophenyl)ethanon. Die Funktionalisierung dieser Position ermdglicht die Synthese einer
breiten Palette von Derivaten, die flr das Screening in der medizinischen Chemie und als
Zwischenprodukte in der organischen Synthese von Bedeutung sind. Die hier vorgestellten
Methoden umfassen die Bildung von Schiffschen Basen/Hydrazonen, die reduktive Aminierung,
die Wittig-Reaktion und die Knoevenagel-Kondensation.

Einleitung

1-(5-Brom-2-nitrophenyl)ethanon (CAS: 41877-24-1) ist ein aromatisches Keton, das durch
seine funktionellen Gruppen — eine Ketongruppe, einen Bromsubstituenten und eine
Nitrogruppe — eine hohe Reaktivitat fir nachfolgende Syntheseschritte aufweist.[1][2][3][4][5]
Insbesondere die Carbonylgruppe dient als zentraler Ankntpfungspunkt fir die Einfihrung
molekularer Vielfalt. Die Derivatisierung an dieser Position kann die physikochemischen
Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivitat der Molekiile
malf3geblich beeinflussen. Die folgenden Protokolle bieten exemplarische Methoden zur
Umwandlung der Ketongruppe in verschiedene funktionelle Gruppen.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1281013?utm_src=pdf-interest
https://de.wikipedia.org/wiki/Wittig-Reaktion
https://de.wikipedia.org/wiki/Knoevenagel-Reaktion
https://pubchem.ncbi.nlm.nih.gov/compound/1-_5-Bromo-2-nitrophenyl_ethanone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72103913.htm
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh2d6f3401?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Derivatisierungsreaktionen

Produktklassen
Knoevenagel-

Kondensation

a,B-ungesattigte
Verbindungen

Ausgangsmaterial Wittig-Reaktion

1-(5-Brom-2-nitrophenyl)ethanon

Reduktive Aminierung

Imine / Hydrazone
Schiffsche Base/

Hydrazon-Bildung

Click to download full resolution via product page

Abbildung 1: Uberblick tiber die Derivatisierungswege der Ketongruppe.

Bildung von Schiffschen Basen und Hydrazonen

Anwendungshinweis: Die Kondensation der Ketongruppe mit primaren Aminen oder Hydrazin-
Derivaten ist eine der fundamentalsten Reaktionen zur Bildung von Imin- (Schiffsche Base)
bzw. Hydrazon-Bindungen.[6][7] Diese Reaktionen werden typischerweise unter saurer
Katalyse in einem dehydratisierenden Losungsmittel durchgeftihrt. Die Produkte sind wichtige
Zwischenstufen fur weitere Reduktionen zu Aminen oder als eigenstandige, biologisch aktive
Molekdle. Die Bildung von 2,4-Dinitrophenylhydrazonen dient oft als klassischer Nachweis fur
Aldehyde und Ketone.[7]
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Abbildung 2: Allgemeiner Arbeitsablauf zur Synthese von Schiffschen Basen/Hydrazonen.

Experimentelles Protokoll (Beispiel):

¢ Ansatz: In einem 100-mL-Rundkolben werden 1,0 g (4,09 mmol) 1-(5-Brom-2-
nitrophenyl)ethanon in 30 mL absolutem Ethanol gelost.
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« Reagenzzugabe: Eine dquimolare Menge (1,0 Aq.) des entsprechenden primaren Amins
(z.B. Anilin) oder Hydrazin-Derivats (z.B. 2,4-Dinitrophenylhydrazin) wird zu der Lésung
gegeben.

o Katalyse: 2-3 Tropfen Eisessig werden als Katalysator hinzugefugt.[8]

e Reaktion: Die Mischung wird unter Ruhren fur 4 Stunden unter Ruckfluss erhitzt. Der
Reaktionsfortschritt kann mittels Dinnschichtchromatographie (DC) verfolgt werden.

o Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekunhlt. Das
ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.

e Reinigung: Der feste Rickstand wird mit kaltem Ethanol gewaschen und anschlie3end aus
einem geeigneten Losungsmittel (z.B. Ethanol oder Essigsaure) umkristallisiert, um das
reine Derivat zu erhalten.

Tabelle 1: Quantitative Daten zur Bildung von Iminen und Hydrazonen

Produktstruktur .
Reaktant (R-NH2) . Typische Ausbeute = Anmerkungen
(vereinfacht)

Gelber bis oranger

Anilin C=N-Ph 80-90 %
Feststoff
Tiefroter, kristalliner
2.,4- Feststoff,
o ] C=N-NH-Ar(NO2)2 >95 % o
Dinitrophenylhydrazin charakteristischer
Schmelzpunkt
Oft farbloser Feststoff,
Hydroxylamin-HCI C=N-OH (Oxim) 75-85 % kann in E/Z-Isomeren

vorliegen

| Semicarbazid-HCI | C=N-NH-C(O)NH:2 | 85-95 % | Kristalliner Feststoff, nutzlich zur
Charakterisierung |

Reduktive Aminierung

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/pdf/Comparative_Study_of_1_3_Acetyl_5_nitrophenyl_ethanone_Derivatives_A_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Anwendungshinweis: Die reduktive Aminierung ist eine leistungsstarke Methode zur
Umwandlung von Ketonen in primare, sekundére oder tertidre Amine.[9] Die Reaktion verlauft
in der Regel als Eintopfreaktion, bei der das Keton zunéachst mit einem Amin zu einem Imin
(oder Enamin) kondensiert, das dann in situ durch ein mildes Reduktionsmittel reduziert wird.
[9] Als Reduktionsmittel eignen sich insbesondere Natriumcyanoborhydrid (NaBHsCN) oder
Natriumtriacetoxyborhydrid (NaBH(OAc)s), da sie die Imin-Zwischenstufe selektiv gegentber
der urspriinglichen Ketongruppe reduzieren.[9]
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Abbildung 3: Arbeitsablauf der Eintopf-Reduktiven-Aminierung.

Experimentelles Protokoll (Beispiel):
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e Ansatz: 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon und 1,2 Ag. des gewiinschten
Amins (z.B. Benzylamin) werden in 40 mL Dichlormethan (DCM) gel6st.

 Aktivierung: 1,1 Aqg. Eisessig wird zugegeben, um die Bildung des Iminium-lons zu
katalysieren. Die Mischung wird 30 Minuten bei Raumtemperatur geruhrt.

« Reduktion: 1,5 Aq. Natriumtriacetoxyborhydrid (NaBH(OAc)s) werden portionsweise iiber 15
Minuten zugegeben.

o Reaktion: Die Suspension wird Gber Nacht (ca. 16 Stunden) bei Raumtemperatur gerthrt.

o Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesattigter
Natriumbicarbonatldsung (NaHCOs) gequencht. Die Phasen werden getrennt, und die
wassrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen
werden mit gesattigter Kochsalzlésung gewaschen, tGber Natriumsulfat (Na2S0Oa4) getrocknet
und das Losungsmittel wird im Vakuum entfernt.

o Reinigung: Der Rohriickstand wird mittels Saulenchromatographie auf Kieselgel gereinigt,
um das reine Amin-Produkt zu erhalten.

Tabelle 2: Quantitative Daten zur reduktiven Aminierung

Amin-Reaktant Reduktionsmittel Typische Ausbeute = Anmerkungen

Ammoniak (als Fuhrt zum
NaBHsCN 60-75 % L. .

NH4OAC) primaren Amin.

) Fuhrt zum sekundéren
Benzylamin NaBH(OAC)s 70-85 % )
N-Benzyl-Derivat.

| Morpholin | NaBH(OAC)s | 75-90 % | FUhrt zum tertiaren Amin. |

Wittig-Reaktion

Anwendungshinweis: Die Wittig-Reaktion ist eine der bedeutendsten Methoden zur Synthese
von Alkenen aus Ketonen oder Aldehyden.[10][11][12] Sie involviert die Reaktion des Ketons
mit einem Phosphor-Ylid (Wittig-Reagenz). Die Reaktion ist sehr robust und toleriert eine
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Vielzahl funktioneller Gruppen, einschliel3lich der Nitrogruppe im Substrat.[12] Die
Stereochemie des resultierenden Alkens héangt von der Stabilitat des verwendeten Ylids ab.[13]

Ylid-Herstellung

Starke Base
(n-BuLi, NaH)
Phosphoniumsalz
in aprot. Losungsmittel (THF)

Phosphor-Ylid

\Mﬂdeuphiler Angriff

Wittig-Reaktion

1-(5-Brom-2-nitrophenyl)ethanon
in THF

Reaktion bei 0 °C bis RT Alken + Triphenylphosphinoxid

Click to download full resolution via product page
Abbildung 4: Logischer Ablauf der Wittig-Reaktion.
Experimentelles Protokoll (Beispiel):

e Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon) gespulten Dreihalskolben werden
1,1 Ag. eines Phosphoniumsalzes (z.B. Methyltriphenylphosphoniumbromid) in wasserfreiem
Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekihlt und 1,05 Ag. einer
starken Base (z.B. n-Butyllithium in Hexan) werden langsam zugetropft, was zur Bildung des
orange-roten Ylids fuhrt. Die Mischung wird 30 Minuten bei O °C gerihrt.

e Reaktion: Eine Lésung von 1,0 Ag. 1-(5-Brom-2-nitrophenyl)ethanon in wasserfreiem THF
wird langsam bei O °C zu der Ylid-L6sung getropft.

» Fertigstellung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwarmt und fur
12 Stunden geruhrt.

o Aufarbeitung: Die Reaktion wird mit gesattigter Ammoniumchloridlésung (NH4Cl) gequencht.
Die wassrige Phase wird mit Diethylether extrahiert. Die vereinigten organischen Phasen
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werden mit Wasser und gesattigter Kochsalzlésung gewaschen, Uber Na2SOa getrocknet
und das Lésungsmittel wird im Vakuum entfernt.

e Reinigung: Das Rohprodukt wird mittels Sdulenchromatographie gereinigt, um das Alken-
Produkt vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Tabelle 3: Quantitative Daten zur Wittig-Reaktion

. Produktstruktur . .
Phosphoniumsalz . Ylid-Typ Typische Ausbeute
(vereinfacht)

Methyltriphenylpho

) ) C=CH: Nicht stabilisiert 70-85 %
sphoniumbromid
Ethyltriphenylphospho 65-80 % (meist Z-
HYRIPRENYIPROSPRO - - ch-chs Nicht stabilisiert o
niumbromid Isomer)

| (Carbethoxymethyl)triphenylphosphoniumchlorid | C=CH-COOEt | Stabilisiert | 80-95 % (meist
E-lsomer) |

Knoevenagel-Kondensation

Anwendungshinweis: Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Keton
und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malononitril, Ethylcyanoacetat),
die durch eine schwache Base wie Piperidin oder Ammoniumacetat katalysiert wird.[2][14] Die
Reaktion fuhrt zur Bildung einer neuen C=C-Doppelbindung. Oft wird die Reaktion in einem
Losungsmittel wie Toluol unter Verwendung eines Dean-Stark-Wasserabscheiders
durchgefiihrt, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung der
Produkte zu verschieben.
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Abbildung 5: Arbeitsablauf der Knoevenagel-Kondensation.
Experimentelles Protokoll (Beispiel):

¢ Ansatz: Ein 100-mL-Rundkolben, ausgestattet mit einem Dean-Stark-Wasserabscheider und
einem Ruckflusskiihler, wird mit 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon, 1,1 Aqg.
Malononitril und 40 mL Toluol befillt.
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 Katalyse: 0,1 Aq. Piperidin wird als Katalysator zugegeben.

o Reaktion: Die Mischung wird unter starkem Ruhren zum Ruckfluss erhitzt, bis kein Wasser
mehr im Abscheider gesammelt wird (typischerweise 4-8 Stunden).

o Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekihlt und das Toluol im
Vakuum entfernt.

¢ Reinigung: Der Rickstand wird in Dichlormethan aufgenommen und mit verdinnter
Salzsaure (1 M) und Wasser gewaschen. Die organische Phase wird getrocknet (Na2S0Oa)
und das Lésungsmittel entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol
gereinigt.

Tabelle 4: Quantitative Daten zur Knoevenagel-Kondensation

Aktive
Methylenverbindun  Katalysator Typische Ausbeute = Anmerkungen
9
Fiuhrt zu einem
Malononitril Piperidin 85-95 % chya?- .
substituierten
Alken.
Fuhrt zu einem a-
Ethylcyanoacetat Ammoniumacetat 75-90 % Cyano-a,3-

ungesattigten Ester.

| Malonsaure (Doebner-Variante) | Pyridin/Piperidin | 60-75 % | Fuhrt nach Decarboxylierung
zur a,B-ungesattigten Saure.[14] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b1281013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

